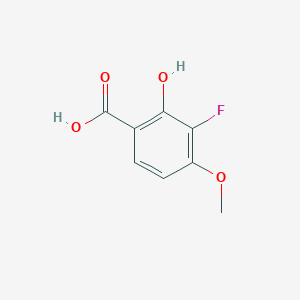
1-(4,4-difluorocyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Difluorocyclohexyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a difluorocyclohexyl group.
Preparation Methods
The synthesis of 1-(4,4-difluorocyclohexyl)piperazine typically involves the reaction of piperazine with 4,4-difluorocyclohexyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(4,4-Difluorocyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4,4-Difluorocyclohexyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-(4,4-difluorocyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(4,4-Difluorocyclohexyl)piperazine can be compared with other similar compounds, such as:
1-(4-Fluorocyclohexyl)piperazine: Similar structure but with only one fluorine atom, which may result in different chemical and biological properties.
1-(4-Chlorocyclohexyl)piperazine:
1-(4-Methylcyclohexyl)piperazine: Presence of a methyl group instead of fluorine, affecting the compound’s steric and electronic properties.
Properties
CAS No. |
1211585-52-2 |
|---|---|
Molecular Formula |
C10H18F2N2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(4,4-difluorocyclohexyl)piperazine |
InChI |
InChI=1S/C10H18F2N2/c11-10(12)3-1-9(2-4-10)14-7-5-13-6-8-14/h9,13H,1-8H2 |
InChI Key |
OBDKCMYSVYCHDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N2CCNCC2)(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



